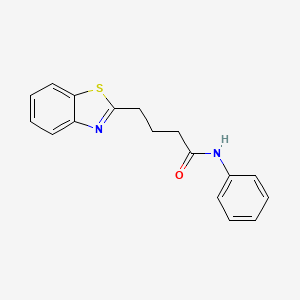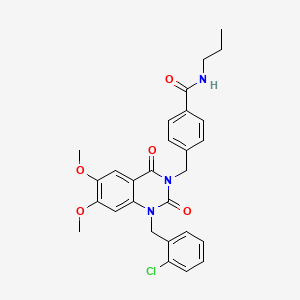
4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a quinazolinone derivative. Quinazolinones and their derivatives are an important class of compounds with a wide range of pharmacological activities . The compound also contains a benzyl group, which is often seen in pharmacologically active compounds .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the quinazolinone ring system. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The benzyl group could participate in free radical reactions . The quinazolinone could potentially undergo reactions at the carbonyl groups or at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and boiling point .科学的研究の応用
Synthesis and Characterization
The compound is relevant in the context of synthetic organic chemistry, particularly in the synthesis of quinazolinones, which are important for their diverse biological activities. For instance, a palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols in water has been developed for the synthesis of 4-phenylquinazolinones. This method involves N-benzylation, benzylic C-H amidation, and dehydrogenation, highlighting a novel approach to constructing these compounds efficiently (Hidemasa Hikawa et al., 2012).
Antimicrobial and Antitumor Activities
Some quinazoline derivatives have been evaluated for their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives, including quinazoline structures, were synthesized and demonstrated good to moderate antimicrobial activities against various microorganisms (H. Bektaş et al., 2007). Furthermore, quinazolinone and substituted-(4-methylbenzamido)benzamide compounds were designed and synthesized, with some exhibiting significant in-vitro antitumor activity, indicating their potential as therapeutic agents (A. Alanazi et al., 2014).
Sigma-2 Receptor Imaging
The compound's structure is similar to benzamide analogs used in imaging the sigma-2 receptor status of solid tumors with positron emission tomography (PET). Fluorine-18 labeled benzamide analogs, for example, have been synthesized and evaluated as potential ligands for PET imaging, demonstrating high tumor uptake and acceptable tumor/normal tissue ratios (Z. Tu et al., 2007).
Innovative Synthesis Techniques
Research has also focused on developing practical and scalable synthetic routes for related compounds, showcasing advancements in medicinal chemistry synthesis that are relevant for the production of pharmaceuticals. For instance, a novel and efficient synthesis method for YM758 monophosphate, an If channel inhibitor, highlights the importance of innovative synthetic routes in drug development (S. Yoshida et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-[[1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O5/c1-4-13-30-26(33)19-11-9-18(10-12-19)16-32-27(34)21-14-24(36-2)25(37-3)15-23(21)31(28(32)35)17-20-7-5-6-8-22(20)29/h5-12,14-15H,4,13,16-17H2,1-3H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZACQOZEGUZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

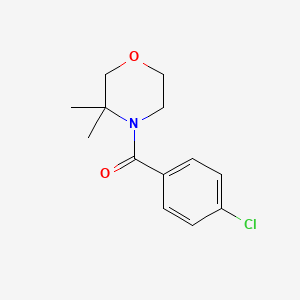
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2953377.png)
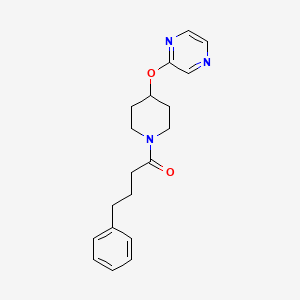

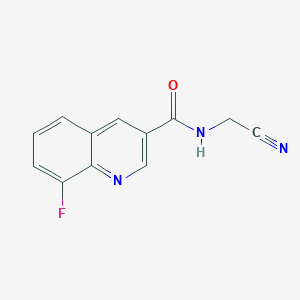
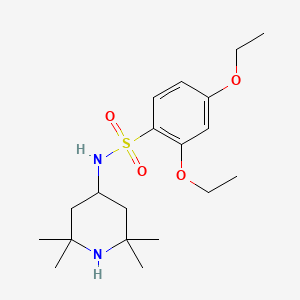
![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2953387.png)
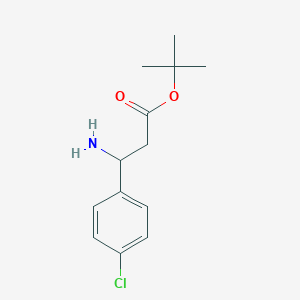
![Benzo[d]thiazol-6-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2953390.png)
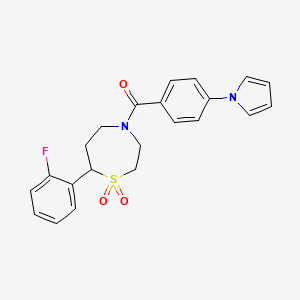
![(2-Phenylthiazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2953395.png)
![5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2953397.png)
![N-[(Z)-2-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-methoxyaniline](/img/structure/B2953398.png)
